CIL-102

説明

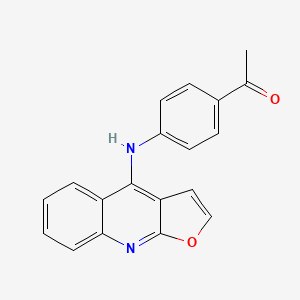

Structure

3D Structure

特性

IUPAC Name |

1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328052 | |

| Record name | CIL-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479077-76-4 | |

| Record name | CIL-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CIL-102 Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL-102, a semisynthetic alkaloid derivative of Camptotheca acuminata, has demonstrated significant anti-tumorigenic activity in various cancer models, including prostate cancer.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on prostate cancer cells. The primary mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] This is accompanied by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, including the p53/p21 and JNK1/2 pathways.[2][4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Core Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule-binding agent.[4] It interacts with the colchicine-binding site on β-tubulin, leading to the depolymerization and destabilization of microtubules.[3][4] This disruption of the microtubule network is a critical initiating event that triggers downstream cellular responses.

Impact on Cell Cycle Progression

By interfering with microtubule dynamics, this compound effectively halts cell division. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. The destabilization of these structures by this compound leads to a robust arrest of the cell cycle in the G2/M phase.[3][4] This is characterized by an accumulation of cells with 4N DNA content. In hormone-refractory prostate cancer PC-3 cells, treatment with this compound leads to a significant accumulation of cells in the G2/M phase.[3] Similarly, derivatives of this compound have been shown to induce a 3-fold increase in the G2/M phase population in LNCaP C-81 cells.[4]

Induction of Apoptosis

Following mitotic arrest, this compound triggers programmed cell death, or apoptosis, through both caspase-dependent and -independent pathways.[1][3]

Caspase-Dependent Pathway

The apoptotic cascade initiated by this compound involves the activation of key executioner caspases. Treatment of prostate cancer cells with this compound leads to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4] This is often preceded by an increase in the levels of pro-apoptotic proteins such as Bax and the tumor suppressor p53, while the expression of anti-apoptotic proteins like Bcl-2 may be altered, including through phosphorylation.[3][4]

Caspase-Independent Pathway

Evidence also suggests the involvement of a caspase-independent apoptotic pathway. This is supported by the observation that the pancaspase inhibitor benzyloxycarbonyl-VAD-fluoromethyl ketone only partially inhibits this compound-induced apoptosis.[3] A key event in this pathway is the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the cytosol.[1][3]

Role of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in prostate cancer cells.[4] This increase in oxidative stress contributes to the cytotoxic effects of the compound and is linked to the activation of pro-apoptotic and anti-oxidant pathways.[4][5] MitoSOX and DCF-DA analyses have confirmed increased ROS production upon treatment with this compound derivatives.[4][5]

Key Signaling Pathways

The cellular response to this compound is orchestrated by a network of signaling pathways that regulate cell cycle progression and apoptosis.

p53/p21 Pathway

This compound treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4] The p53/p21 pathway plays a crucial role in mediating the cell cycle arrest and apoptosis induced by this compound.[4]

JNK1/2 Signaling

The c-Jun N-terminal kinase (JNK) pathway is another key mediator of this compound's effects. In colorectal cancer cells, this compound has been shown to induce apoptosis and G2/M arrest through the phosphorylation of JNK1/2.[2] This pathway is also implicated in the regulation of GADD45 and p21 expression.[2][6]

Cyclin B1/p34cdc2 Axis

The G2/M arrest induced by this compound is associated with the upregulation of cyclin B1 and an increase in the kinase activity of p34cdc2.[3] Inhibition of p34cdc2 has been shown to reduce the number of cells arrested in mitosis, confirming the importance of this axis in the mechanism of action of this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its derivatives on prostate cancer cell lines.

Table 1: IC50 Values of this compound Derivatives in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| Derivative 1 | PC-3 | 1.59 |

| Derivative 22 | PC-3 | 1.85 |

| Derivative 23 | PC-3 | 2.23 |

Data extracted from a study on novel this compound derivatives.[4]

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution in LNCaP C-81 Cells

| Treatment (1 μM) | % Increase in G2/M Phase |

| Compound 1 | 3-fold |

| Compound 22 | ~50% |

| Compound 23 | ~50% |

Cells were treated for 72 hours.[4]

Table 3: Effect of this compound on Protein Expression in Prostate Cancer Cells

| Protein | Effect | Cell Line |

| Cyclin B1 | Upregulation | PC-3 |

| p34cdc2 Kinase Activity | Increased | PC-3 |

| Bcl-2 | Phosphorylation Increased | PC-3 |

| Survivin | Expression Increased | PC-3 |

| Cleaved Caspase 3 | Increased | LNCaP C-81 (Derivative 1) |

| Cleaved PARP | Increased | LNCaP C-81 (Derivative 1) |

| p53 | Elevated | LNCaP C-81 (Derivatives 1, 22, 23) |

| Bax | Increased | LNCaP C-81 (Derivative 1) |

Data compiled from studies on this compound and its derivatives.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).

-

MTT Incubation: Add MTT solution (final concentration of 1 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the culture medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a microplate reader.[7]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat prostate cancer cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.[3]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p53, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a buffer.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

This compound Addition: Add this compound or a vehicle control to the reaction mixture.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time, which corresponds to the rate of tubulin polymerization. A decrease in fluorescence in the presence of this compound indicates inhibition of polymerization.[3]

Visualizations

Signaling Pathways

Caption: this compound signaling cascade in prostate cancer cells.

Experimental Workflow

Caption: Workflow for investigating this compound's effects.

Logical Relationship

Caption: Causal chain of this compound's anti-cancer effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel this compound derivatives as potential therapeutic agents for docetaxel-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

CIL-102: A Technical Guide on its Chemical Structure, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL-102, a potent anti-tumor agent, has emerged as a significant molecule in oncological research. This technical document provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action as a tubulin polymerization inhibitor, and its induction of apoptosis and cell cycle arrest in cancer cells. The information presented herein is a synthesis of peer-reviewed studies, intended to serve as a foundational resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a derivative of the alkaloid Camptotheca acuminata.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 479077-76-4 | [1] |

| Molecular Formula | C₁₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 302.33 g/mol | [1] |

| SMILES String | CC(=O)c1ccc(Nc2c3ccccc3nc4occc24)cc1 | [1] |

| Appearance | Solid | [1] |

| Solubility | DMSO: 12 mg/mL | [1] |

| Storage | -20°C | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).

Inhibition of Tubulin Polymerization

This compound functions as a tubulin polymerization inhibitor.[2][3] It binds to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle, a crucial apparatus for cell division.[3] This disruption leads to mitotic arrest, preventing cancer cells from successfully completing mitosis and proliferating.[2]

Induction of Apoptosis and Cell Cycle Arrest

The mitotic arrest triggered by this compound initiates a cascade of signaling events that culminate in apoptosis.[2][4] Studies have demonstrated that this compound induces cell cycle arrest, predominantly in the G2/M phase, in various cancer cell lines, including colorectal and prostate cancer.[1][2] This cell cycle arrest is a critical prelude to the activation of apoptotic pathways.

Signaling Pathways

This compound modulates several key signaling pathways to exert its anti-tumor activity. The primary pathways implicated are the JNK and NF-κB signaling cascades, which lead to the upregulation of p21 and GADD45, and the activation of the extrinsic apoptosis pathway.

JNK and NF-κB Signaling

Treatment with this compound leads to the phosphorylation and activation of Jun N-terminus kinase (JNK1/2).[1][5] This activation, along with the involvement of NF-κB p50 and the transcriptional coactivator p300/CBP, results in the increased expression of the cell cycle inhibitors p21 and GADD45.[1][5] These proteins, in turn, inactivate the cdc2/cyclin B1 complex, a key driver of mitotic progression, thereby enforcing the G2/M arrest.[1][5]

Figure 1: this compound induced JNK and NF-κB signaling pathway leading to G2/M arrest.

Extrinsic Apoptosis Pathway

This compound also triggers the extrinsic pathway of apoptosis.[1][4] This is initiated by the upregulation of Fas Ligand (Fas-L), which leads to the activation of caspase-8.[1] Activated caspase-8 then cleaves Bid into t-Bid (truncated Bid), which translocates to the mitochondria and facilitates the release of cytochrome c.[1] Cytochrome c release activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[1]

Figure 2: this compound induced extrinsic apoptosis pathway.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize key findings.

Cell Viability

| Cell Line | Concentration of this compound | Treatment Duration | % Cell Viability | Reference |

| DLD-1 (colorectal) | 1 µM | 24 h | 55% | [1] |

| HCT-116 (colorectal) | 1 µM | 24 h | 50% | [1] |

| HCoEpiC (normal colon) | up to 10 µM | 24 h | No significant cytotoxicity | [1] |

Apoptosis Induction in DLD-1 Cells

| Treatment Duration (1 µM this compound) | % Apoptotic Cells (Annexin V-positive) | Reference |

| 6 h | 12 ± 4% | [1] |

| 12 h | 13 ± 2% | [1] |

| 24 h | 26 ± 3% | [1] |

Cell Cycle Distribution in DLD-1 Cells

| Treatment Duration (1 µM this compound) | % Cells in G2/M Phase | Reference |

| 6 h | 22 ± 2% | [1] |

| 12 h | 35 ± 2% | [1] |

| 24 h | 52 ± 2% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound.

Cell Viability Assay (MTT Assay)

Figure 3: Workflow for the MTT cell viability assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

Figure 4: Workflow for cell cycle analysis by flow cytometry.

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the indicated times.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., p-JNK, p21, caspase-3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer compound with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization and induce apoptosis through specific signaling pathways makes it a valuable candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a solid foundation for researchers and drug development professionals working to advance cancer therapeutics.

References

- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]

CIL-102: A Technical Guide to its Interaction with Microtubules and Cellular Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL-102, a plant-derived dictamine analog identified as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, has emerged as a potent anti-tumor agent.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's effects on microtubule dynamics and its subsequent impact on cancer cells.

Interaction with Tubulin and Impact on Microtubule Polymerization

This compound exerts its effects by directly binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, ultimately leading to cell cycle arrest and apoptosis.

Binding Characteristics

This compound binds to a single site on the β-subunit of tubulin with high affinity.[2] Computational modeling and competitive binding assays suggest that its binding site partially overlaps with that of colchicine (B1669291), a well-known microtubule-destabilizing agent.[2][3] However, the binding kinetics of this compound are estimated to be approximately 1000 times faster than that of colchicine.[2]

The interaction is characterized by a dissociation constant (Kd) of approximately 0.4 μM, indicating a strong binding affinity.[2][3] Isothermal titration calorimetry has revealed that the binding is an enthalpy-driven process, with a significant negative heat capacity change, suggesting a hydrophobic interaction plays a crucial role.[2][3]

Table 1: Quantitative Data for this compound Interaction with Tubulin

| Parameter | Value | Cell Line / Conditions | Reference |

| Dissociation Constant (Kd) | ~0.4 μM | Purified tubulin | [2][3] |

| Binding Stoichiometry (n) | 1 | Purified tubulin | [2][3] |

| Enthalpy Change (ΔH) | Highly enthalpy driven | Purified tubulin | [2][3] |

| Heat Capacity Change (ΔCp) | -790 cal mol-1 K-1 | Purified tubulin | [2][3] |

Effects on Microtubule Dynamics

In vitro tubulin assembly assays demonstrate that this compound inhibits tubulin polymerization.[1] This disruption of microtubule organization is a key factor in its anti-cancer activity. At its half-maximal inhibitory concentration, this compound causes visible depolymerization and disorganization of spindle microtubules in cells.[2][3]

Cellular Effects of this compound

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis in various cancer cell lines.

Cytotoxicity

This compound exhibits potent cytotoxicity against a range of human cancer cell lines. While specific IC50 values can vary depending on the cell line and experimental conditions, it has been shown to effectively inhibit the proliferation of breast (MCF-7), prostate (PC-3), and colorectal (DLD-1) cancer cells.[1][2][4]

Table 2: Reported IC50 Values for this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | Potent inhibition reported | [2][3] |

| PC-3 | Prostate Cancer | Dose-dependent inhibition | [1] |

| DLD-1 | Colorectal Adenocarcinoma | ~1 µM (for apoptosis induction) | [4] |

| U87 | Astrocytoma | 1.0 µM (for ERK1/2 phosphorylation) | [5] |

Cell Cycle Arrest

Flow cytometry analysis reveals that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][6] This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the proper segregation of chromosomes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is characterized by morphological changes such as nuclear condensation and the activation of specific signaling pathways.[1][4]

Signaling Pathways Modulated by this compound

This compound-induced apoptosis and cell cycle arrest are mediated by several key signaling pathways.

p53-p21 Dependent Pathway

In MCF-7 cells, this compound treatment leads to the nuclear accumulation of p53 and p21, suggesting the involvement of this critical tumor suppressor pathway in triggering apoptosis.[2][3]

JNK and NF-κB Signaling in Colorectal Cancer

In DLD-1 colorectal cancer cells, this compound activates the JNK1/2 and p50 NF-κB/p300 pathways.[4][6] This leads to the upregulation of p21 and GADD45, resulting in the inactivation of the cdc2/cyclin B complex and subsequent G2/M arrest.[6] Furthermore, this compound triggers the extrinsic apoptosis pathway through the activation of Fas-L, leading to the cleavage of Bid, cytochrome c release, and activation of caspases-8, -9, and -3.[4][6]

ROS and ERK1/2 Signaling in Astrocytoma

In human astrocytoma U87 cells, this compound induces the generation of reactive oxygen species (ROS) and the phosphorylation of ERK1/2.[5] This leads to the downregulation of cell cycle-related proteins and phosphorylation of cdk1 and Cdc25c, contributing to G2/M arrest.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters may require optimization for different experimental setups.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in optical density.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate, temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare the tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer with 10% glycerol and 1 mM GTP.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 37°C microplate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C.

-

Analyze the polymerization curves to determine the effect of this compound on the rate and extent of tubulin polymerization.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the this compound-tubulin binding interaction.

-

Materials:

-

Purified tubulin

-

This compound

-

Dialysis buffer (e.g., 50 mM PEM buffer, pH 6.9)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Dialyze both tubulin and this compound extensively against the same buffer to minimize heat of dilution effects.

-

Determine the precise concentrations of the protein and ligand.

-

Load the tubulin solution (e.g., 8 µM) into the sample cell and the this compound solution (e.g., 80 µM) into the injection syringe.

-

Perform a series of small injections of this compound into the tubulin solution at a constant temperature (e.g., 35°C).

-

Measure the heat change associated with each injection.

-

Analyze the resulting binding isotherm to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

-

Cell Viability Assay (MTT or SRB)

These assays are used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT or SRB reagent

-

Solubilization solution

-

96-well plates, microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or SRB reagent and incubate according to the manufacturer's protocol.

-

Add solubilization solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Model the resulting histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Immunofluorescence Microscopy

This method is used to visualize the effects of this compound on the microtubule network within cells.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Coverslips

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Grow cells on coverslips and treat with this compound or vehicle.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade medium.

-

Visualize and capture images of the microtubule network using a fluorescence microscope.

-

Conclusion

This compound is a promising anti-cancer agent that targets microtubule dynamics. Its ability to bind to tubulin, inhibit polymerization, and induce cell cycle arrest and apoptosis in a variety of cancer cell lines makes it a subject of significant interest for drug development. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working to further elucidate the mechanisms of this compound and explore its therapeutic potential. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

- 1. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

CIL-102 as a tubulin polymerization inhibitor

An In-depth Technical Guide to CIL-102 as a Tubulin Polymerization Inhibitor

Executive Summary

This compound (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a potent, semi-synthetic anti-tumor agent derived from a plant dictamine analog.[1] It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This compound binds to the colchicine-binding site on the β-subunit of tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent induction of apoptosis in a wide range of cancer cell lines.[1][2] Its mechanism involves the activation of multiple signaling pathways, including those mediated by p53, JNK, and reactive oxygen species (ROS), making it a significant compound of interest in cancer research and drug development. This guide provides a comprehensive overview of its mechanism, cellular effects, relevant signaling cascades, and the experimental protocols used for its characterization.

Mechanism of Action: Interaction with Tubulin

This compound exerts its anti-proliferative activity by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][3] This interaction disrupts the dynamic instability of microtubules, which is critical for the formation and function of the mitotic spindle during cell division.

Binding Characteristics

Computational modeling and experimental data confirm that this compound binds to a single site on the β-subunit of tubulin.[1][4] This binding site is shared with colchicine (B1669291), and this compound acts as a competitive inhibitor against other colchicine-site binding agents like podophyllotoxin.[1][5] The binding is reversible and remarkably rapid, estimated to be approximately 1000 times faster than that of colchicine.[1][4]

Thermodynamic Profile

The interaction between this compound and tubulin is a thermodynamically favorable process. Isothermal titration calorimetry has revealed that the binding is highly enthalpy-driven.[1][4] This interaction is characterized by a significant negative heat capacity change (ΔC(p) = -790 cal mol⁻¹ K⁻¹), which is indicative of a specific binding event involving conformational changes.[1]

Quantitative Data on this compound Interaction and Activity

The following tables summarize the key quantitative parameters defining the interaction of this compound with tubulin and its effects on cancer cells.

Table 1: Tubulin Binding and Thermodynamic Parameters

| Parameter | Value | Cell Line / Condition | Reference |

| Binding Site | Colchicine Site (β-subunit) | Purified Tubulin | [1][6] |

| Dissociation Constant (Kd) | ~0.4 μM | Purified Tubulin | [1][4] |

| Binding Stoichiometry | 1 site per tubulin heterodimer | Purified Tubulin | [1] |

| Heat Capacity Change (ΔCp) | -790 cal mol⁻¹ K⁻¹ | Purified Tubulin | [1][4] |

Table 2: Antiproliferative and Cellular Effects

| Effect | Cell Line | Observations | Reference |

| Cell Growth Inhibition | PC-3 (Prostate) | Dose-dependent inhibition | [3] |

| Cell Growth Inhibition | MCF-7 (Breast) | Potent inhibition of proliferation | [1][4] |

| Cell Growth Inhibition | Various (NCI-60 Panel) | Efficacious against prostate, colon, leukemia, breast cancer | [2] |

| Cell Cycle Arrest | PC-3 (Prostate) | Accumulation in G2/M phase | [3] |

| Cell Cycle Arrest | DLD-1 (Colorectal) | G2/M phase arrest | [7][8] |

| Cell Cycle Arrest | U87 (Astrocytoma) | G2/M phase arrest | [9] |

| Apoptosis Induction | MCF-7 (Breast) | Triggered via p53-p21 pathway | [1][5] |

| Apoptosis Induction | PC-3 (Prostate) | Caspase-3 activation and AIF translocation | [3] |

| Apoptosis Induction | DLD-1 (Colorectal) | Extrinsic pathway activation (Fas-L, Caspase-8) | [7][8] |

| Microtubule Disruption | MCF-7 (Breast) | Depolymerization and disorganization of spindle microtubules | [1][4] |

| Microtubule Disruption | PC-3 (Prostate) | Disruption of microtubule organization | [3] |

Note: While this compound is described as potent, specific IC50 values across a broad panel of cell lines are not consistently detailed in the provided search results. However, studies on its derivatives in docetaxel-sensitive and resistant PC-3 cells showed significant growth inhibition (~50-60%) at a 1 µM concentration.[10]

Cellular Effects and Signaling Pathways

The inhibition of tubulin polymerization by this compound initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These effects are orchestrated by a complex network of signaling pathways.

Disruption of Mitotic Spindle and Cell Cycle Arrest

By preventing microtubule formation, this compound disrupts the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1][3] This leads to a number of observable cellular defects, including the formation of monopolar spindles and the emergence of multi-nucleated cells.[1][4] The spindle assembly checkpoint is activated, causing cells to accumulate in the G2/M phase of the cell cycle.[3][7] This mitotic arrest is often a prelude to apoptotic cell death. In prostate cancer cells, this arrest is associated with the upregulation of cyclin B1 and p34(cdc2) kinase activity.[3] In colorectal cancer cells, the arrest involves the JNK1/2 and NFκB p50/p300 pathways, which upregulate p21 and GADD45, leading to the inactivation of the cdc2/cyclin B complex.[7][11]

Induction of Apoptosis

This compound induces programmed cell death through multiple, interconnected signaling pathways, which can vary depending on the cancer cell type.

-

p53-Dependent Pathway: In MCF-7 breast cancer cells, this compound treatment leads to the nuclear accumulation of p53 and its downstream target p21, triggering apoptosis through this canonical tumor suppressor pathway.[1][5]

-

Extrinsic (Death Receptor) Pathway: In DLD-1 colorectal cancer cells, this compound activates the extrinsic apoptotic pathway.[7][8] This involves the upregulation of Fas-L, leading to the activation of caspase-8, which in turn cleaves Bid into t-Bid, linking the extrinsic to the intrinsic pathway.[7][12]

-

Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is also engaged, marked by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[7]

-

JNK Signaling: The phosphorylation and activation of Jun N-terminus kinase (JNK1/2) is a recurring event in this compound-induced apoptosis in colorectal cancer cells.[7][11]

-

Caspase-Independent Pathway: In PC-3 prostate cancer cells, apoptosis is not only mediated by caspase-3 but also involves a caspase-independent mechanism, evidenced by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the cytosol.[3]

-

Role of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the production of intracellular ROS.[13][14] ROS can act as signaling molecules that contribute to the activation of the JNK pathway and the induction of apoptosis.[9][14]

Visualizations: Pathways and Workflows

Key Experimental Protocols

The characterization of this compound as a tubulin inhibitor relies on a suite of established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: Microtubule formation increases the turbidity of a solution, which can be measured by an increase in light scattering. This is monitored spectrophotometrically as a change in absorbance at 340 nm over time.[15][16]

-

Methodology:

-

Reagent Preparation: Purified tubulin (>99%) is reconstituted on ice in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and glycerol.[15] this compound is prepared in a suitable solvent (e.g., DMSO) and diluted in buffer.

-

Assay Setup: A 96-well plate is pre-warmed to 37°C.[16] Test compounds (this compound), negative controls (vehicle), and positive controls (e.g., nocodazole (B1683961) for inhibition, paclitaxel (B517696) for enhancement) are added to the wells.

-

Initiation and Measurement: The reaction is initiated by adding the ice-cold tubulin/GTP mixture to the pre-warmed wells. The plate is immediately placed in a temperature-controlled spectrophotometer.

-

Data Acquisition: The absorbance at 340 nm is read kinetically, typically every minute for 30-60 minutes, at 37°C.[17]

-

Analysis: The rate and extent of polymerization are determined from the resulting sigmoidal curve. Inhibition is observed as a decrease in the Vmax and/or a reduction in the final plateau absorbance compared to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain cells. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for differentiation of cell cycle phases.

-

Methodology:

-

Cell Treatment: Cancer cells are seeded and treated with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: The fluorescence of at least 10,000 cells per sample is measured using a flow cytometer.

-

Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G2/M phase. An increase in this population indicates mitotic arrest.[3]

-

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network and mitotic spindle within cells.

-

Principle: Specific primary antibodies are used to bind to tubulin. These are then detected by fluorescently-labeled secondary antibodies, allowing the microtubule structures to be imaged with a fluorescence microscope.

-

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed (e.g., with methanol (B129727) or paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody entry.

-

Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin, followed by incubation with a fluorescently-conjugated secondary antibody. Nuclei are often counterstained with DAPI.

-

Imaging: The coverslips are mounted and imaged using a confocal or widefield fluorescence microscope.

-

Analysis: Images are analyzed for changes in microtubule organization, such as depolymerization, and for defects in mitotic spindle formation (e.g., monopolar spindles).[3][4]

-

Conclusion

This compound is a robust inhibitor of tubulin polymerization that acts through competitive binding at the colchicine site. Its potent anti-proliferative effects stem from its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through a variety of signaling pathways. The compound's efficacy against different cancer types and its complex mechanism of action highlight its potential as a lead structure for the development of novel chemotherapeutic agents, particularly for tumors resistant to other classes of anti-microtubule drugs. Further investigation into its in vivo efficacy and safety profile is warranted.

References

- 1. This compound binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biologic.net [biologic.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. abscience.com.tw [abscience.com.tw]

- 17. benchchem.com [benchchem.com]

The Core Apoptotic Induction Pathway of CIL-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL-102, a furo[2,3-b]quinoline (B11916999) derivative, has demonstrated significant anti-tumorigenic activity in various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, a programmed cell death pathway critical for tissue homeostasis and a key target in cancer therapy. This technical guide provides an in-depth overview of the molecular pathways governing this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols. The intricate signaling cascades, including both extrinsic and intrinsic pathways, are elucidated to provide a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a synthetic alkaloid derivative that has emerged as a potent anti-cancer agent.[1][2][3] Its efficacy is largely attributed to its ability to trigger apoptosis in cancer cells, thereby inhibiting tumor growth.[4][5][6] This document outlines the core signaling pathways activated by this compound, focusing on its effects on colorectal and prostate cancer cells.

The Dual Apoptotic Pathways Induced by this compound

This compound orchestrates apoptosis through a multi-faceted approach, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These pathways converge on the activation of executioner caspases, leading to the systematic dismantling of the cell.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. In the context of this compound, the Fas/FasL system plays a crucial role.

-

Activation of the Fas/FasL System: Treatment with this compound leads to a time-dependent increase in the expression of Fas Ligand (Fas-L).[2][5] This upregulation is critical for initiating the downstream signaling cascade.

-

Caspase-8 Activation: The engagement of the Fas receptor by Fas-L triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within this complex, pro-caspase-8 is cleaved and activated.[2][5]

-

Bid Cleavage and Crosstalk with the Intrinsic Pathway: Activated caspase-8 can then cleave Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid.[2][5] tBid translocates to the mitochondria, where it promotes the activation of the intrinsic apoptotic pathway, thus serving as a critical link between the two pathways.

The Intrinsic Apoptosis Pathway

The intrinsic pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. This compound modulates this pathway to favor apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[2][5] This event is a point of no return in the apoptotic process.

-

Regulation by Bcl-2 Family Proteins: The pro-apoptotic effects of this compound are associated with a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates MOMP.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9, forming the apoptosome. This complex facilitates the auto-activation of caspase-9.[1][2][5][6]

The Common Execution Pathway

Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily caspase-3.

-

Caspase-3 Activation: Activated caspase-8 and caspase-9 cleave and activate pro-caspase-3.[1][2][4][5][6]

-

Substrate Cleavage and Cell Death: Active caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Key Signaling Molecules and Regulatory Networks

The apoptotic activity of this compound is further regulated by several upstream signaling kinases and transcription factors.

-

JNK Signaling Pathway: this compound treatment results in the phosphorylation and activation of c-Jun N-terminal kinase (JNK).[1][2][6] The activation of the JNK pathway is implicated in both this compound-induced apoptosis and G2/M cell cycle arrest.[2]

-

p300/CBP and NF-κB: The transcriptional co-activators p300/CBP and the transcription factor NF-κB (specifically the p50 subunit) are also involved in the cellular response to this compound.[1][2][6] This pathway contributes to the expression of genes involved in cell cycle arrest, such as p21 and GADD45.[2][3]

-

Reactive Oxygen Species (ROS): The production of ROS has been observed following this compound treatment and appears to play a role in the activation of JNK and the subsequent apoptotic signaling.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key apoptotic and signaling proteins in DLD-1 human colorectal cancer cells, as determined by Western blot analysis.[1][6][7]

Table 1: Effect of this compound (1 µM) on Apoptotic Protein Levels over Time

| Protein | 12 hours (Fold Change vs. Control) | 24 hours (Fold Change vs. Control) |

| Cleaved Caspase-3 | Increased | Significantly Increased |

| Cleaved Caspase-9 | Increased | Significantly Increased |

| Bcl-2 | Decreased | Significantly Decreased |

| Bcl-xL | Decreased | Significantly Decreased |

Table 2: Effect of this compound (1 µM) on Signaling Protein Levels over Time

| Protein | 12 hours (Fold Change vs. Control) | 24 hours (Fold Change vs. Control) |

| p-JNK | Significantly Increased | Increased |

| p300/CBP | Increased | Significantly Increased |

Note: "Increased" and "Decreased" indicate a change relative to the untreated control. "Significantly" refers to a p-value < 0.05.[1]

Experimental Protocols

Western Blot Analysis

This protocol is a standard method for detecting and quantifying protein levels.

-

Cell Lysis: DLD-1 cells are treated with this compound (1 µM) for specified time points (e.g., 0, 12, 24 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, p-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: The intensity of the bands is quantified using image analysis software and normalized to a loading control such as β-actin.[1][7]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: DLD-1 cells are treated with this compound at the desired concentrations for 24 hours.[7]

-

Cell Harvesting: Both floating and attached cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]

Visualizing the Pathways and Workflows

This compound Apoptosis Induction Signaling Pathway

Caption: this compound induced apoptosis signaling network.

Experimental Workflow for Western Blotting

Caption: Western Blotting experimental workflow.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in cancer cells through the coordinated activation of both the extrinsic and intrinsic pathways. Its mechanism involves the upregulation of Fas-L, modulation of Bcl-2 family proteins, and the activation of a caspase cascade. Furthermore, the involvement of signaling molecules such as JNK and the generation of ROS highlight the complex regulatory network governing this compound's pro-apoptotic activity. This comprehensive understanding of its mode of action is crucial for its further development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

CIL-102: A Potent Inducer of Reactive Oxygen Species in Cancer Therapy

An In-Depth Technical Guide on the Mechanism of Action of CIL-102

For researchers, scientists, and drug development professionals, this technical guide delves into the pivotal role of this compound, a derivative of the natural compound Camptothecin, in the generation of reactive oxygen species (ROS) and its subsequent anti-cancer effects. This document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved.

Introduction to this compound and its Anti-Cancer Properties

This compound, chemically known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a synthetic derivative of an alkaloid found in the bark and stems of Camptotheca acuminata.[1] It has demonstrated significant anti-cancer and chemo-preventive properties across various cancer cell lines, including colorectal, gastric, prostate, and astrocytoma.[1][2][3][4] The primary mechanism of its anti-tumorigenic activity is linked to its ability to induce apoptosis (programmed cell death) and cell cycle arrest, processes intricately connected to the intracellular generation of reactive oxygen species.[1][2][3]

This compound and the Generation of Reactive Oxygen Species

A hallmark of this compound's action is the significant increase in intracellular ROS levels.[1][3][4] ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. While normal physiological processes produce ROS, excessive levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering cell death.[5]

Studies have consistently shown that treatment with this compound leads to a marked increase in ROS production in cancer cells. For instance, in DLD-1 human colorectal cancer cells, this compound treatment resulted in a 1.2- to 1.5-fold increase in intracellular ROS levels after 24 hours.[1] This elevation of ROS is a critical initiating event in the cascade of cellular responses leading to the anti-cancer effects of this compound. The use of ROS scavengers, such as N-acetyl cysteine (NAC), has been shown to block the downstream effects of this compound, including cell cycle arrest and apoptosis, confirming the central role of ROS in its mechanism of action.[4]

Quantitative Analysis of this compound-Induced ROS Generation and Apoptosis

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: this compound-Induced ROS Production in DLD-1 Colorectal Cancer Cells

| Treatment | Concentration | Time (hours) | Fold Increase in ROS (compared to control) | Reference |

| This compound | 1 µM | 24 | 1.2 | [1] |

| This compound | 2 µM | 24 | 1.5 | [1] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cells

| Cell Line | Concentration | Time (hours) | Effect | Reference |

| DLD-1 (Colorectal) | 10 µM | 24 | Induction of apoptosis and G2/M phase arrest | [2] |

| PC-3 (Prostate) | Not Specified | Not Specified | Accumulation of cells in G2/M and sub-G0/G1 phases | [6] |

| LNCaP C-81 (Prostate) | 1 µM | 72 | 3-fold increase in G2/M phase | [3] |

| U87 (Astrocytoma) | 1.0 µM | Not Specified | Cell cycle G2/M arrest | [4] |

| AGS (Gastric) | Not Specified | Not Specified | Induction of cell apoptosis and G2/M arrest | [7] |

Signaling Pathways Activated by this compound-Induced ROS

The surge in intracellular ROS triggered by this compound activates several downstream signaling pathways that culminate in apoptosis and cell cycle arrest. A key pathway implicated is the c-Jun N-terminal kinase (JNK) signaling cascade, a member of the mitogen-activated protein kinase (MAPK) family.[1][2]

Upon activation by ROS, JNK can phosphorylate various downstream targets, leading to the activation of transcription factors and ultimately changes in gene expression that favor apoptosis. In the context of this compound, the JNK pathway, along with p300/CBP, has been shown to be involved in the upregulation of proteins like Endoplasmic Reticulum resident Protein 29 (ERP29) and Fumarate Hydratase (FUMH), which are linked to the inhibition of cancer cell migration and invasion.[1][8]

Furthermore, this compound-induced ROS can trigger both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway involves the mitochondria, with this compound treatment leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[2] The extrinsic pathway is initiated through the activation of death receptors like Fas-L, leading to the activation of caspase-8.[2][9]

Experimental Protocols

This section provides a detailed methodology for key experiments used to elucidate the role of this compound in ROS generation and apoptosis.

Measurement of Intracellular ROS

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., DLD-1) in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 2 µM) for the specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Harvesting: Wash the cells with PBS and then harvest them by trypsinization.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the ROS detection protocol.

-

Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: After treatment with this compound for various time points, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, p-JNK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the induction of reactive oxygen species. The subsequent activation of signaling cascades, including the JNK pathway, leads to apoptosis and cell cycle arrest in a variety of cancer cell types. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Further investigation into the nuances of its ROS-mediated effects in different cancer models will be crucial for its clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

Camptotheca Acuminata as a Source of CIL-102: An In-depth Technical Guide

Introduction

Camptotheca acuminata, also known as the "happy tree," is a deciduous tree native to China. It is a well-known source of the quinoline (B57606) alkaloid camptothecin (B557342) (CPT), a potent anti-tumor agent.[1][2][3] CPT and its derivatives function by inhibiting topoisomerase I, an enzyme crucial for DNA replication, leading to cell death in cancer cells.[2][4][] However, the clinical use of CPT is limited by its poor water solubility and instability.[][6] This has led to the development of numerous synthetic and semi-synthetic derivatives to improve its therapeutic index.[2][4]

One such derivative is CIL-102, chemically identified as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone.[1][7][8] While often referred to as a derivative of a Camptotheca acuminata alkaloid, it is important to note that this compound is a synthetic compound, a dictamine analog, and not a natural product found within the plant itself.[9] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, biological activities, and the experimental protocols used for its evaluation, aimed at researchers, scientists, and drug development professionals.

Chemical Properties of this compound

| Property | Value |

| Systematic Name | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone |

| Synonyms | This compound |

| Molecular Formula | C₁₉H₁₄N₂O₂ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 479077-76-4 |

| Appearance | Solid |

| Solubility | DMSO: 12 mg/mL |

| SMILES | CC(=O)c1ccc(Nc2c3ccccc3nc4occc24)cc1 |

| InChI Key | VJDPGTFIMDGXDQ-UHFFFAOYSA-N |

Synthesis of this compound

Biological Activity and Mechanism of Action

This compound has demonstrated potent anti-tumor activity in a variety of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of cell cycle arrest at the G2/M phase, and the triggering of apoptosis.

Inhibition of Cancer Cell Proliferation

This compound exhibits significant cytotoxicity against a broad range of human cancer cell lines. The growth inhibitory effects are typically quantified by GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

| Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |

| Mean of 60 cell lines | Various | GI50: 0.025 | [8][10] |

| PC-3 | Prostate Cancer | IC50: 2.69 | [11] |

| A549 | Non-small-cell lung | IC50: 0.61 | [11] |

| MCF-7 | Breast Cancer | IC50: 0.31 | [11] |

| DLD-1 | Colorectal Cancer | - | [12] |

| HAT-116 | Colorectal Cancer | - | [12] |

| UO-31 | Renal Cancer | GI50: 0.03 | [8] |

| UACC-257 | Melanoma | GI50: <0.01 | [8] |

| UACC-62 | Melanoma | GI50: <0.01 | [8] |

| HOP-62 | Non-small-cell lung | GI50: <0.01 | [10] |

| NCI-H460 | Non-small-cell lung | GI50: 0.01 | [10] |

| NCI-H522 | Non-small-cell lung | GI50: <0.01 | [10] |

Induction of G2/M Cell Cycle Arrest

A key mechanism of this compound's anti-cancer activity is its ability to halt the cell cycle at the G2/M transition, preventing cancer cells from dividing.

| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |

| DLD-1 | 1 µM this compound for 6h | 22 ± 2 | [13] |

| DLD-1 | 1 µM this compound for 12h | 35 ± 2 | [13] |

| DLD-1 | 1 µM this compound for 24h | 52 ± 2 | [13] |

| LNCaP C-81 | 1 µM this compound derivative 1 for 72h | 3-fold increase | [6] |

| LNCaP C-81 | 1 µM this compound derivative 22 for 72h | ~50% increase | [6] |

| LNCaP C-81 | 1 µM this compound derivative 23 for 72h | ~50% increase | [6] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical process for eliminating malignant cells.

| Cell Line | Treatment | % of Annexin V-positive cells | Reference |

| DLD-1 | 1 µM this compound for 6h | 12 ± 4 | [13] |

| DLD-1 | 1 µM this compound for 12h | 13 ± 2 | [13] |

| DLD-1 | 1 µM this compound for 24h | 26 ± 3 | [13] |

| DLD-1 | This compound (dose-dependent) | 8% (control), 23%, 28% | [7][14] |

Signaling Pathways Involved

This compound exerts its effects through the modulation of several key signaling pathways.

1. JNK/NF-κB Signaling Pathway in Colorectal Cancer:

In human colorectal cancer cells (DLD-1), this compound activates the JNK1/2 and p50 NF-κB/p300 pathways.[1][15] This leads to the upregulation of p21 and GADD45, which in turn inactivates the cdc2/cyclin B complex, resulting in G2/M cell cycle arrest.[1][15]

2. Extrinsic Apoptosis Pathway in Colorectal Cancer:

This compound also triggers the extrinsic apoptosis pathway in DLD-1 cells by activating Fas-L.[1][13] This leads to the activation of caspase-8, cleavage of Bid, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3, culminating in apoptosis.[1][13]

3. Tubulin Polymerization Inhibition:

This compound has been shown to bind to tubulin at the colchicine (B1669291) binding site, thereby inhibiting tubulin polymerization.[8][9][16] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[8][9][16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells.[17][18][19][20]

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the quantification of apoptotic cells after this compound treatment.

-

Cell Treatment: Treat cells with this compound as required for the experiment.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

This protocol describes the detection of specific protein expression levels in this compound-treated cells.[3][21][22][23]

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-